2-(3-Methylcyclobutyl)acetic acid
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Overview
Description
2-(3-Methylcyclobutyl)acetic acid is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol It is characterized by a cyclobutyl ring substituted with a methyl group at the 3-position and an acetic acid moiety
Mechanism of Action
Target of Action
It’s structurally similar to acetic acid , which is known to have antimicrobial properties and is used to treat susceptible infections of the external auditory canal .
Mode of Action
Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood . It is used locally, occasionally internally, as a counterirritant and also as a reagent .
Biochemical Pathways
Acetic acid, a structurally similar compound, is involved in various biochemical pathways, including the trp-dependent (td) and the trp-independent (ti) pathways . Four TD pathways, namely the indole-3-acetamide pathway, the indole-3-pyruvic acid pathway, the tryptamine pathway, and the indole-3-acetaldoxime pathway, have been postulated, identified, and extensively studied .
Pharmacokinetics
The pharmacokinetics of most drugs, including nsaids, are best described by the ladme model, which describes the liberation, absorption, distribution, metabolism, and elimination of a drug .
Result of Action
Acetic acid is an antimicrobial agent used to treat susceptible infections of the external auditory canal .
Biochemical Analysis
Biochemical Properties
2-(3-Methylcyclobutyl)acetic acid, as a carboxylic acid, features a carbon atom doubly bonded to an oxygen atom and also joined to an OH group . Carboxylic acids occur widely in nature, often combined with alcohols or other functional groups
Molecular Mechanism
The conversion of acetate to acetyl coenzyme A (acetyl-CoA), a key step in many metabolic pathways, is a well-studied process .
Metabolic Pathways
Acetic acid is known to be involved in various metabolic pathways, including the Wood–Ljungdahl pathway and the oxidative breakdown of alcohol in the liver
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylcyclobutyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 3-methylcyclobutanone with a suitable nucleophile, followed by oxidation to introduce the acetic acid functionality . Another method includes the use of Grignard reagents to form the cyclobutyl ring, followed by functional group transformations to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylcyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(3-Methylcyclobutyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Cyclobutylacetic acid: Similar in structure but lacks the methyl substitution on the cyclobutyl ring.
2-(Cyclopropyl)acetic acid: Contains a cyclopropyl ring instead of a cyclobutyl ring.
2-(Cyclopentyl)acetic acid: Features a cyclopentyl ring, offering different steric and electronic properties.
Uniqueness: 2-(3-Methylcyclobutyl)acetic acid is unique due to the presence of the methyl group on the cyclobutyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-(3-methylcyclobutyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-2-6(3-5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQBPFIBBCLVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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